2-(1H-indol-3-ylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Overview
Description
2-(1H-indol-3-ylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a synthetic organic compound that features an indole ring, a sulfanyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-ylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide typically involves the following steps:
Formation of the Indole Derivative: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Sulfanyl Group: The indole derivative is then reacted with a thiol compound to introduce the sulfanyl group. This reaction is usually carried out under basic conditions.
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of an α-haloketone with an amide or nitrile.
Coupling Reaction: Finally, the indole-sulfanyl derivative is coupled with the oxazole derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group in the compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced to form the corresponding amine.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated indole derivatives.
Scientific Research Applications
2-(1H-indol-3-ylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.
Biological Studies: The compound can be used as a probe to study biological processes involving indole and oxazole derivatives.
Materials Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-ylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The indole ring can mimic the structure of tryptophan, allowing it to bind to tryptophan-binding sites. The oxazole ring may interact with other specific sites, leading to a combined effect that modulates biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-ylsulfanyl)acetamide: Lacks the oxazole ring, making it less versatile in terms of biological interactions.
N-(5-methyl-1,2-oxazol-3-yl)acetamide: Lacks the indole ring, reducing its potential for tryptophan mimicry.
2-(1H-indol-3-ylsulfanyl)-N-(1,2-oxazol-3-yl)acetamide: Similar but without the methyl group on the oxazole ring, which may affect its chemical reactivity and biological activity.
Uniqueness
The presence of both the indole and oxazole rings in 2-(1H-indol-3-ylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide provides a unique combination of structural features that enhance its potential for diverse applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-(1H-indol-3-ylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-9-6-13(17-19-9)16-14(18)8-20-12-7-15-11-5-3-2-4-10(11)12/h2-7,15H,8H2,1H3,(H,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPRAQRCSOZRCSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=CNC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID51090375 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Synthesis routes and methods
Procedure details
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